Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone

LpxC inhibition Gram-negative antibacterials zinc chelation

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone (C13H16O2, MW 204.26 g/mol) is a synthetic ortho-hydroxy-substituted aryl cyclopropyl ketone. The compound incorporates three pharmacophoric elements: a cyclopropane ring conferring conformational rigidity and metabolic stability, a phenolic hydroxyl group at the 2-position acting as a hydrogen-bond donor, and an isopropyl substituent at the 3-position contributing steric and lipophilic character.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13361654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2-hydroxy-3-isopropylphenyl)methanone
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(=O)C2CC2)O
InChIInChI=1S/C13H16O2/c1-8(2)10-4-3-5-11(13(10)15)12(14)9-6-7-9/h3-5,8-9,15H,6-7H2,1-2H3
InChIKeyLATLWBOBLQWNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone: Structural Identity and Compound Class Overview for Procurement Decisions


Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone (C13H16O2, MW 204.26 g/mol) is a synthetic ortho-hydroxy-substituted aryl cyclopropyl ketone [1]. The compound incorporates three pharmacophoric elements: a cyclopropane ring conferring conformational rigidity and metabolic stability, a phenolic hydroxyl group at the 2-position acting as a hydrogen-bond donor, and an isopropyl substituent at the 3-position contributing steric and lipophilic character [2]. It is registered in the AntibioticDB as a lipopolysaccharide synthesis inhibitor targeting LpxC in Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae [3]. This compound belongs to the broader class of cyclopropyl methanone derivatives, which have been explored across anti-mycobacterial, anti-malarial, and oncology indications [4].

Why Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone Cannot Be Assumed Interchangeable with Its Closest Analogs


Substitution patterns on the phenolic ring of cyclopropyl methanones critically govern both physicochemical properties and biological target engagement. The 2-hydroxy-3-isopropyl substitution creates an intramolecular hydrogen bond with the adjacent carbonyl oxygen, locking the conformation in a pseudo-six-membered ring that is absent in the 4-isopropyl, 5-propyl, or O-alkylated analogs [1]. This conformational pre-organization influences LogP, topological polar surface area, and hydrogen-bond donor count—parameters that directly affect membrane permeability, solubility, and protein-binding characteristics [2]. Furthermore, the free phenolic hydroxyl distinguishes this compound from the corresponding isopropoxy ether, which has zero H-bond donor capacity and a markedly different electrostatic profile [3]. In the context of LpxC inhibition, subtle changes in zinc-chelating geometry and hydrophobic pocket occupancy make even positional isomers pharmacologically non-equivalent [4].

Quantitative Differentiation Evidence for Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone vs. Closest Analogs


Hydrogen-Bond Donor Capacity vs. O-Alkylated Analog: Enabling Target Engagement in LpxC

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone possesses one hydrogen-bond donor (the phenolic -OH), whereas its direct O-isopropoxy analog, cyclopropyl(2-isopropoxyphenyl)methanone (PubChem CID 80423592), has a computed H-Bond Donor Count of 0 [1]. This difference is mechanistically significant for LpxC inhibition, where a hydroxyl or hydroxamic acid moiety is frequently required to chelate the active-site zinc ion [2]. The presence of a free hydroxyl in the target compound enables zinc-coordination interactions that are structurally impossible for the fully O-alkylated comparator.

LpxC inhibition Gram-negative antibacterials zinc chelation hydrogen bonding

Lipophilicity and Predicted Membrane Permeability Relative to O-Isopropoxy Analog

The target compound's free hydroxyl reduces its computed lipophilicity relative to the O-isopropoxy analog. Cyclopropyl(2-isopropoxyphenyl)methanone has a PubChem-computed XLogP3 of 2.8 [1]. For the target compound, the corresponding XLogP is estimated at approximately 2.0–2.3, based on the established LogP-lowering effect of a phenolic -OH replacing an -O-alkyl moiety (ΔLogP ≈ –0.5 to –0.8 units per phenolic OH) [2]. This reduction corresponds to an approximately 3- to 6-fold difference in octanol-water partition coefficient, translating to distinct membrane partitioning and solubility behavior.

Lipophilicity membrane permeability drug-likeness ADME prediction

Antibiotic Target Classification: LpxC Inhibition with Gram-Negative Selectivity vs. Broad-Spectrum Cyclopropyl Methanone Congeners

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is classified in the AntibioticDB as a lipopolysaccharide synthesis inhibitor acting via LpxC, with documented activity against carbapenem-resistant Enterobacteriaceae (CRE) [1]. In contrast, the majority of published cyclopropyl methanone derivatives, such as the aryloxyphenyl cyclopropyl methanones synthesized by Sinha et al. (2005), are reported as anti-mycobacterial agents with MIC values tested predominantly against M. tuberculosis H37Rv (MICs 3.125–25 μg/mL) and Gram-positive strains [2]. The LpxC mechanism confers Gram-negative selectivity, which is mechanistically and therapeutically distinct from the anti-mycobacterial or anti-malarial profiles of related cyclopropyl methanone sub-classes [3].

LpxC inhibitor Gram-negative carbapenem-resistant Enterobacteriaceae antibacterial target

Synthetic Accessibility: Corey–Chaykovsky Cyclopropanation Yield Benchmarks vs. Alternative Routes to Cyclopropyl Methanones

The Corey–Chaykovsky cyclopropanation route employing trimethylsulfoxonium iodide and 2-hydroxychalcone intermediates has been optimized to deliver yields of up to 70% for the target compound class under controlled low-temperature (–10 °C) conditions in DMSO/THF solvent mixtures [1]. This compares favorably with alternative synthetic routes to aryl cyclopropyl methanones, such as the NaH-mediated coupling of 4-chloro-4′-fluorobutyrophenone with benzyl alcohols, which typically deliver isolated yields of 45–65% after chromatographic purification [2]. The availability of well-characterized starting materials (substituted salicylaldehydes and aryl methyl ketones) and established purification protocols makes this a synthetically accessible scaffold for scale-up [1].

Corey-Chaykovsky cyclopropanation synthetic yield process chemistry scalability

Metabolic Stability Advantage of Cyclopropyl Ketone over Corresponding Methyl Ketone Analog

The cyclopropyl ketone motif in the target compound confers enhanced metabolic stability relative to the methyl ketone analog 1-(2-hydroxy-3-isopropylphenyl)ethanone (CAS 104175-18-0) . Cyclopropyl groups are well-established in medicinal chemistry as metabolically resistant bioisosteres, with the cyclopropane C–H bonds exhibiting higher bond dissociation energies (~106 kcal/mol) compared to the α-C–H bonds of methyl ketones (~92 kcal/mol), rendering them less susceptible to cytochrome P450-mediated oxidation [1]. In the broader cyclopropyl methanone literature, this translates to improved in vitro microsomal stability: cyclopropyl-containing analogs typically retain >70% after 30-minute incubation with human liver microsomes, whereas corresponding methyl ketones often drop below 50% remaining under identical conditions [2].

metabolic stability cyclopropyl vs. methyl ketone CYP oxidation drug metabolism

Topological Polar Surface Area Differentiation vs. O-Isopropoxy Analog: Implications for Gram-Negative Permeability

The target compound's free phenolic hydroxyl increases its topological polar surface area (TPSA) relative to the O-isopropoxy analog. Cyclopropyl(2-isopropoxyphenyl)methanone has a PubChem-computed TPSA of 26.3 Ų [1]. For the target compound, the computed TPSA is estimated at approximately 37–40 Ų, reflecting the contribution of the additional hydroxyl oxygen (~10–14 Ų per OH group) [2]. Both values remain well below the 140 Ų threshold commonly associated with poor Gram-negative outer membrane penetration, placing the target compound within an acceptable permeability window while offering subtly different porin channel diffusion characteristics compared to the more lipophilic O-alkylated analog [3].

polar surface area Gram-negative permeability porin diffusion TPSA

Preferred Application Scenarios for Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone Based on Quantitative Evidence


Gram-Negative Antibacterial Lead Optimization Targeting Carbapenem-Resistant Pathogens

Given its AntibioticDB annotation as an LpxC inhibitor with activity against carbapenem-resistant Enterobacteriaceae [1], Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is most appropriately deployed as a starting scaffold or reference compound in Gram-negative antibacterial drug discovery programs. The free phenolic hydroxyl provides the zinc-chelating functionality essential for LpxC active-site engagement [2], distinguishing it from O-alkylated analogs that lack this pharmacophoric element. Medicinal chemistry teams should prioritize this compound over cyclopropyl(2-isopropoxyphenyl)methanone when screening for LpxC inhibition due to the hydroxyl's documented role in zinc-dependent deacetylase inhibition.

Structure-Activity Relationship (SAR) Studies Exploring ortho-Hydroxy Aryl Cyclopropyl Methanone Pharmacophores

The unique combination of 2-hydroxy and 3-isopropyl substituents creates an intramolecularly hydrogen-bonded, conformationally pre-organized scaffold that is ideal for systematic SAR exploration [1]. The estimated XLogP (~2.0–2.3) [2] and TPSA (~37–40 Ų) [3] place this compound in a favorable physicochemical space for antibacterial drug design. Researchers comparing positional isomers or O-alkylated congeners should use this compound as the reference point for evaluating the contribution of the free 2-OH group to target binding, solubility, and permeability—parameters that cannot be assessed using the corresponding ether analogs.

Process Chemistry Development and Scale-Up Validation of Corey–Chaykovsky Cyclopropanation

For procurement teams sourcing multi-gram to kilogram quantities, this compound represents a benchmark substrate for the Corey–Chaykovsky cyclopropanation route, which delivers isolated yields of up to 70% [1]. This yield compares favorably against alternative cyclopropanation methods (45–65% for NaH/DMF routes) [2] and is particularly relevant when the 2-hydroxy-3-isopropyl substitution pattern is critical to downstream biological activity. Contract research organizations and chemical suppliers can use this compound as a model system for optimizing cyclopropanation reaction parameters (temperature, solvent ratio, base stoichiometry) prior to committing to larger-scale campaigns.

Metabolic Stability Profiling: Cyclopropyl Ketone as a Replacement for Methyl Ketone WARHEADS

In programs where 1-(2-hydroxy-3-isopropylphenyl)ethanone (CAS 104175-18-0) [1] has shown target engagement but poor metabolic stability, Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone offers a direct replacement with a predicted >20 percentage point improvement in human liver microsomal stability at 30 minutes, based on class-level cyclopropyl vs. methyl ketone SAR [2]. Procurement of both compounds in parallel enables head-to-head microsomal stability and CYP inhibition profiling, providing quantitative data to justify the cyclopropyl scaffold as a metabolically hardened replacement for the methyl ketone pharmacophore.

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